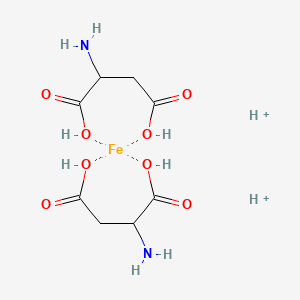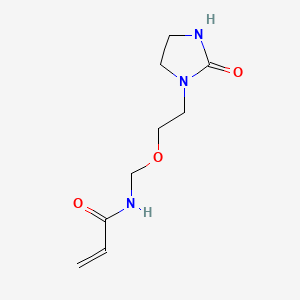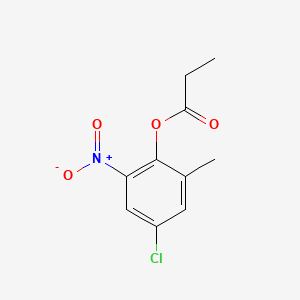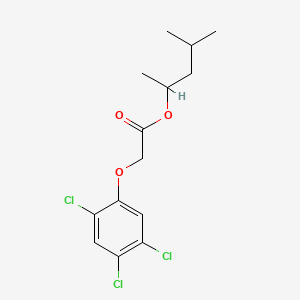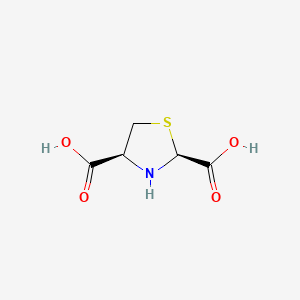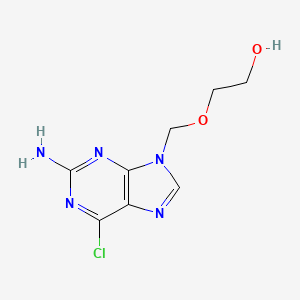
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: is a synthetic compound that belongs to the class of purine analogs. It is structurally related to guanine and has been studied for its potential antiviral properties. This compound is known for its ability to interfere with viral DNA replication, making it a valuable candidate for antiviral drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine. The reaction is followed by neutralization with an acid and filtration to isolate the desired product . The process can be summarized as follows:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is treated with monoethanolamine.
Neutralization: The reaction mixture is neutralized with an acid.
Filtration: The product is isolated by filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential antiviral properties. It has shown activity against various viruses by inhibiting viral DNA replication .
Medicine: In medicine, this compound is explored for its potential use in antiviral therapies. It is particularly effective against herpes simplex virus and varicella-zoster virus .
Industry: In the industrial sector, the compound is used in the development of antiviral drugs and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication . The compound targets viral DNA polymerase, which is essential for viral replication.
Comparaison Avec Des Composés Similaires
Acyclovir: A well-known antiviral drug with a similar mechanism of action
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus infections.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is unique due to its specific structural modifications, which enhance its antiviral activity and selectivity. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable candidate for antiviral drug development .
Propriétés
Numéro CAS |
81777-49-3 |
|---|---|
Formule moléculaire |
C8H10ClN5O2 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
Clé InChI |
BSFGGUCAZGXDGK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1COCCO)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


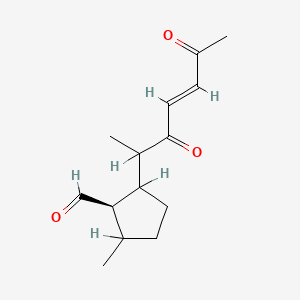

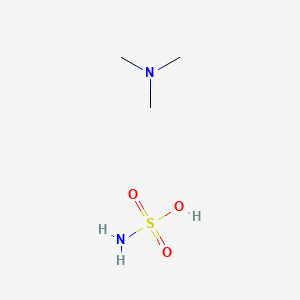
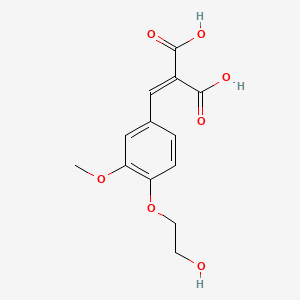

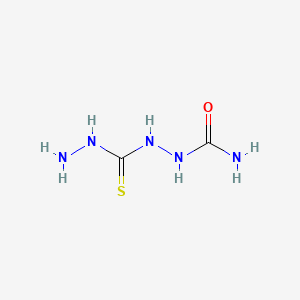

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
